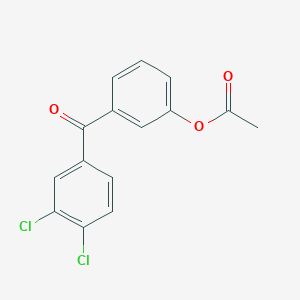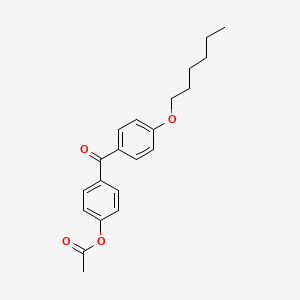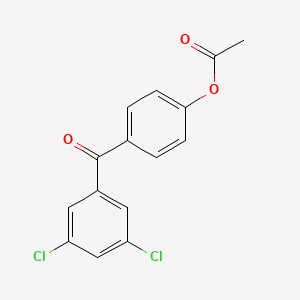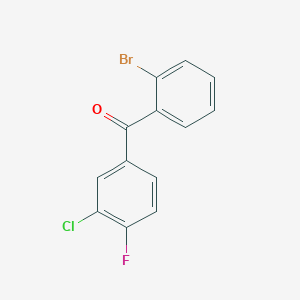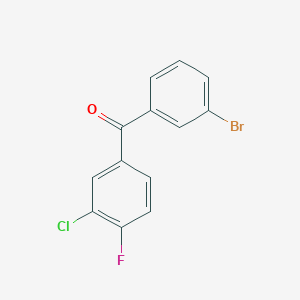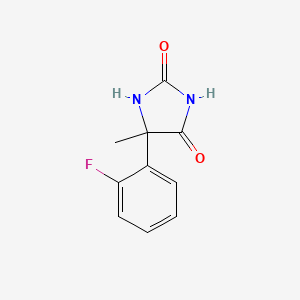
5-(2-氟苯基)-5-甲基咪唑烷二酮-2,4
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on the compound’s uses or its role in biological systems if applicable.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
药理学和 ADME-Tox 特性
一项关于立体化学对 MF-8(5-(2-氟苯基)-5-甲基咪唑烷二酮-2,4 的衍生物)的药理和 ADME-Tox 特性影响的研究表明,它作为 5-HT7R 拮抗剂具有抗抑郁活性。这项研究强调了立体化学在确定 5-HT7R 亲和力、拮抗作用以及对 P-糖蛋白外排、吸收和代谢途径的影响中的重要作用(Kucwaj-Brysz 等人,2020)。
血清素受体中的芳基拓扑
另一项研究重点关注芳基拓扑在平衡 3,5-取代的乙内酰脲的 5-HT7R/5-HT1A 选择性和双重作用中的作用。这项研究为了解具有针对 5-HT7R 剂显着活性的新衍生物的设计提供了见解,展示了引入、缺失和芳环的相互取向的重要性(Kucwaj-Brysz 等人,2018)。
受体-配体相互作用见解
通过计算机辅助研究,提供了作为血清素 5-HT7 受体激动剂的新型 5-芳基乙内酰脲衍生物的受体-配体相互作用见解。这些衍生物对 5-HT7R 表现出有效的亲和力和选择性,突出了乙内酰脲和哌嗪上单苯基取代基在增强 5-HT7R 亲和力中的作用(Kucwaj-Brysz 等人,2018)。
分子建模和生物学评估
新型芳基哌嗪 5-(4-氟苯基)-5-甲基乙内酰脲的合理设计和生物学评估探索了它们对血清素 5-HT7 受体的亲和力。这项研究突出了这些化合物的拮抗特性,并通过特殊的分子建模工作流程支持了合成的选择过程(Kucwaj-Brysz 等人,2016)。
电子离域的探索
研究了电子离域对具有 1,3-二芳基-咪唑烷二酮-4,5-二酮骨架的潜在 N-杂环卡宾前体的稳定性和结构的影响,目标是具有增加 π-受体性质的 NHC。这项研究为这些化合物的反应性和潜在应用提供了有价值的见解(Hobbs 等人,2010)。
安全和危害
This would involve looking at the compound’s toxicity, its potential for causing harm to the environment, and the precautions that need to be taken when handling it.
未来方向
This would involve a discussion of the areas of research that could be pursued in the future, based on what is currently known about the compound.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFDUTCJPOZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
7248-25-1 | |
| Record name | NSC42317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


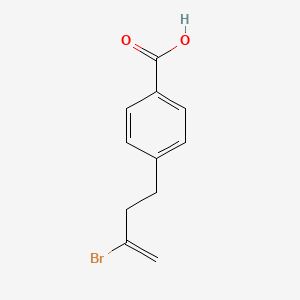

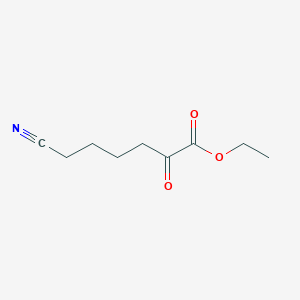
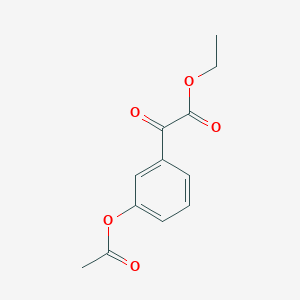
![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
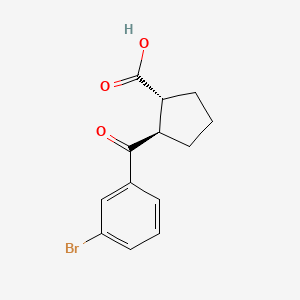
![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)
